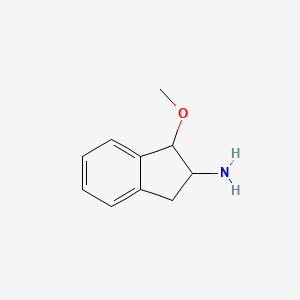

1-methoxy-2,3-dihydro-1H-inden-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

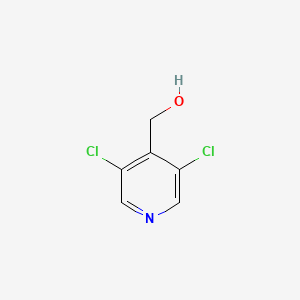

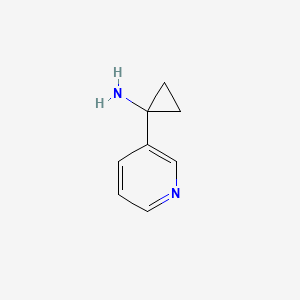

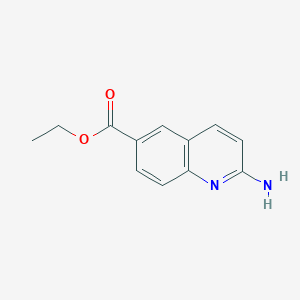

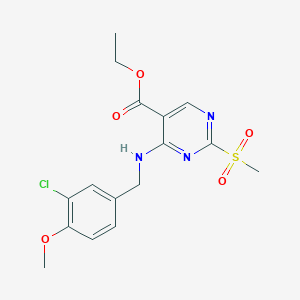

The molecular structure of “1-methoxy-2,3-dihydro-1H-inden-2-amine” consists of a methoxy group attached to the first carbon of a 2,3-dihydro-1H-inden-2-amine .Physical And Chemical Properties Analysis

“1-methoxy-2,3-dihydro-1H-inden-2-amine” has a predicted boiling point of 277.6±40.0 °C and a predicted density of 1.087±0.06 g/cm3 . It also has a predicted pKa of 9.33±0.20 .科学的研究の応用

Antimycobacterial Activity

1-Methoxy-2,3-dihydro-1H-inden-2-amine and its derivatives have demonstrated significant antimycobacterial activity. Kumar et al. (2013) synthesized a series of these compounds and found that they exhibit low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, including drug-sensitive and multidrug-resistant strains. Notably, some compounds significantly reduced colony-forming units in infected mouse macrophages and inhibited the growth of M. tuberculosis in mice. This suggests potential for treating tuberculosis infections (Kumar et al., 2013).

Asymmetric Hydrogenation

The compound and its derivatives are used in asymmetric hydrogenation processes. Maj et al. (2016) conducted asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and its derivatives to produce optically active amines. They utilized rhodium and iridium catalysts, achieving high conversions with moderate enantiomeric excesses. This process is significant in the synthesis of chiral amines, which are important in pharmaceutical chemistry (Maj et al., 2016).

Sigma Receptor and EBP Site Binding

Berardi et al. (2001) explored the sigma receptor subtypes structure-affinity relationships using derivatives of 1-methoxy-2,3-dihydro-1H-inden-2-amine. They found that these compounds showed high affinity for sigma(1) receptors and the EBP (Delta(8)-Delta(7) sterol isomerase) site, which could be relevant for understanding the molecular interactions of these receptors and for the development of new drugs (Berardi et al., 2001).

Chiral Discrimination by NMR

S. Miyano et al. (1989) utilized axially chiral 2'-methoxy-1,1'-binaphthyl-2-carboxylic acid for the discrimination of enantiomeric alcohols and amines by 1H NMR. This method, which involves the use of Eu(fod)3, allows for the determination of enantiomeric purities and the assignment of absolute configurations of alcohols and amines, showcasing the utility of 1-methoxy-2,3-dihydro-1H-inden-2-amine in chiral analysis (Miyano et al., 1989).

Catalytic Amination Studies

Bassili and Baiker (1990) investigated the catalytic amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst. This study revealed significant selectivity in producing 2-amino-1-methoxypropane and shed light on the reaction mechanisms and parameters influencing product distribution (Bassili & Baiker, 1990).

特性

IUPAC Name |

1-methoxy-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMICMWRZNBCKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methoxy-2,3-dihydro-1H-inden-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)